(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1258640-34-4
VCID: VC5857884
InChI: InChI=1S/C13H20N4.2ClH/c1-3-11(2)10-14-8-7-13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9,11,14H,3,7-8,10H2,1-2H3;2*1H
SMILES: CCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25

(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

CAS No.: 1258640-34-4

Cat. No.: VC5857884

Molecular Formula: C13H22Cl2N4

Molecular Weight: 305.25

* For research use only. Not for human or veterinary use.

(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride - 1258640-34-4

Specification

CAS No. 1258640-34-4
Molecular Formula C13H22Cl2N4
Molecular Weight 305.25
IUPAC Name 2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N4.2ClH/c1-3-11(2)10-14-8-7-13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9,11,14H,3,7-8,10H2,1-2H3;2*1H
Standard InChI Key SMHCREDUJMFXTA-UHFFFAOYSA-N
SMILES CCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 2-Methylbutyl group: A branched alkyl chain (-CH(CH3)CH2CH2CH3\text{-CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_3) contributing to lipophilicity and membrane permeability.

  • Ethyl linker: A two-carbon spacer (-CH2CH2-\text{-CH}_2\text{CH}_2\text{-}) connecting the alkyl chain to the heterocyclic core.

  • Triazolopyridine moiety: A fused bicyclic system containing a triazole ring (C2N3\text{C}_2\text{N}_3) and a pyridine ring (C5H4N\text{C}_5\text{H}_4\text{N}), which is critical for electronic interactions with biological targets .

The dihydrochloride salt form introduces two chloride counterions, improving solubility in polar solvents. The protonation of amine groups under physiological conditions enhances bioavailability by increasing water solubility.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1258640-34-4
Molecular FormulaC13H22Cl2N4\text{C}_{13}\text{H}_{22}\text{Cl}_2\text{N}_4
Molecular Weight305.25 g/mol
IUPAC Name2-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine; dihydrochloride
SMILESCCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl
Topological Polar Surface Area76.2 Ų (calculated)

Spectroscopic and Computational Data

  • InChI Key: SMHCREDUJMFXTA-UHFFFAOYSA-N.

  • Predicted LogP: ~2.1 (moderate lipophilicity, favoring blood-brain barrier penetration) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine hydrogens) and 6 acceptors (triazole and pyridine nitrogens, chloride ions).

The triazolopyridine ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitor design .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from substituted 2-aminopyridine precursors :

  • Triazolopyridine Core Formation:

    • Reaction of 2-aminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) yields an intermediate formamidine.

    • Cyclization with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) forms the triazolopyridine ring .

  • Alkyl Chain Introduction:

    • Suzuki-Miyaura coupling or Negishi cross-coupling attaches the 2-methylbutyl-ethylamine sidechain to the triazolopyridine core .

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, enhancing crystallinity and stability.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Triazolopyridine formationDMF-DMA, NH2_2OH·HCl, TFAA65–75%
Sidechain couplingPd(PPh3_3)4_4, Na2_2CO3_3, DME50–60%
Salt precipitationHCl (g), EtOH85–90%

Process Challenges

  • Regioselectivity: Ensuring proper orientation during triazolopyridine ring closure requires precise stoichiometry and temperature control .

  • Purification: Chromatographic separation is necessary to isolate the desired regioisomer from byproducts .

  • Scale-Up Limitations: Pd-catalyzed couplings face catalyst cost and residual metal contamination issues, necessitating alternative methods for industrial production .

Biological Activity and Mechanism

Predictive Activity Modeling

PASS (Prediction of Activity Spectra for Substances) analysis predicts the following biological activities:

  • Kinase Inhibition: Probability Pa=0.812P_a = 0.812 (e.g., JAK2, ALK).

  • G Protein-Coupled Receptor (GPCR) Modulation: Pa=0.754P_a = 0.754 (e.g., serotonin 5-HT2A_{2A}).

  • Cytochrome P450 Inhibition: Pa=0.689P_a = 0.689 (CYP3A4 isoform).

These predictions align with structural analogues showing nanomolar affinities for adenosine A2A_{2A} receptors and phosphodiesterase 10A .

Table 3: Comparative Bioactivity Data

CompoundTargetActivity (IC50_{50}/Ki_i)
VU6032423 PDE10A111 nM
Triazolopyridine-amide 5-HT2A_{2A}8.2 nM
Query Compound (predicted)JAK2~50 nM (PASS model)

Pharmacokinetic Profiling

In Vitro ADME Properties

  • Microsomal Stability: Half-life t1/2=42t_{1/2} = 42 min (human liver microsomes) .

  • Plasma Protein Binding: 92% (equilibrium dialysis) .

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 17.2 μM) .

Brain Exposure and P-gp Efflux

  • Brain-to-Plasma Ratio (Kp_p): 0.15 (rat), suggesting limited CNS penetration .

  • P-gp Efflux Ratio: 3.46 (MDCK-MDR1 cells), indicating partial susceptibility to multidrug resistance .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing the query compound (ethyl linker at triazolopyridine C3) to its C2-linked isomer (CAS 1240526-15-1):

  • Solubility: Dihydrochloride form improves aqueous solubility by 4-fold compared to mono-hydrochloride.

  • Potency: C3-linked analogues show 3–5× higher affinity for adenosine receptors than C2-linked variants .

Scaffold Hopping Strategies

Replacing the triazolopyridine with benzothiazole or pyridazine rings reduces potency, underscoring the triazole ring’s role in H-bond donor/acceptor interactions .

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